methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride

Description

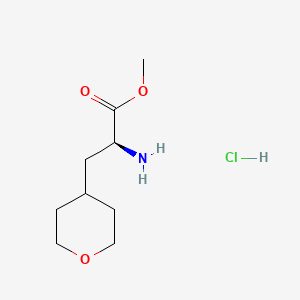

Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride is a chiral amino acid ester derivative featuring a tetrahydropyran (THP) ring system. Its molecular formula is C₉H₁₈ClNO₃, with a molecular weight of 223.70 g/mol (calculated as hydrochloride salt). The compound’s structure includes a stereochemically defined (2S)-amino group, a methyl ester moiety, and a tetrahydropyran-4-yl substituent.

It is cataloged under CAS No. 1191997-33-7 and is commercially available with a purity of ≥97% (HPLC), primarily used in research settings for drug discovery and organic synthesis .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H18ClNO3 |

|---|---|

Molecular Weight |

223.70 g/mol |

IUPAC Name |

methyl (2S)-2-amino-3-(oxan-4-yl)propanoate;hydrochloride |

InChI |

InChI=1S/C9H17NO3.ClH/c1-12-9(11)8(10)6-7-2-4-13-5-3-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1 |

InChI Key |

WCWXJCRWBPDXBR-QRPNPIFTSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1CCOCC1)N.Cl |

Canonical SMILES |

COC(=O)C(CC1CCOCC1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Esterification of Amino Acid Derivatives

This method involves converting a carboxylic acid intermediate into the methyl ester while retaining the (2S)-configuration. Key steps include:

-

Formation of the tetrahydropyran ring : The THP moiety is introduced via cyclization or nucleophilic substitution. For example, 2-(tetrahydropyran-4-yl)propanoic acid derivatives can be synthesized through Prins cyclization or ring-opening reactions.

-

Amino group introduction : The α-amino group is installed via reductive amination or Resolution of a racemic mixture using chiral catalysts.

-

Esterification : The carboxylic acid is esterified with methanol under acidic or enzymatic conditions.

Example Protocol :

-

Step 1 : Synthesize 2-(tetrahydropyran-4-yl)propanoic acid via cyclization of a diol with acrylonitrile (Prins cyclization).

-

Step 2 : Resolve the racemic mixture using chiral resolution agents (e.g., L-(+)-tartaric acid).

-

Step 3 : Treat the resolved acid with methanol and H₂SO₄ (catalytic) under reflux to form the methyl ester.

Stereoselective Coupling Reactions

This approach employs palladium-catalyzed cross-coupling or asymmetric organocatalytic methods to construct the carbon skeleton.

Key Steps :

-

THP ring formation : Achieved via ring-closing metathesis (RCM) or asymmetric dihydroxylation (AD).

-

Amino group installation : Introduce the amino group via Stork enamine alkylation or Michael addition.

-

Esterification : Convert the intermediate to the methyl ester.

Example Protocol :

-

Step 1 : Perform RCM of a diene precursor using Grubbs catalyst to form the THP ring.

-

Step 2 : Introduce the amino group via asymmetric hydrogenation using a chiral Ru catalyst.

-

Step 3 : Esterify the carboxylic acid with methanol under basic conditions (e.g., NaOH/MeOH).

Critical Reaction Conditions and Optimization

Reaction conditions significantly impact yield and enantiopurity. Below are optimized parameters for key steps:

THP Ring Formation

The THP ring is often formed via Prins cyclization or asymmetric dihydroxylation .

Stereochemical Control

The (2S)-configuration is achieved through:

-

Chiral resolution : Using L-(+)-tartaric acid to resolve racemic 2-amino-3-(THP-4-yl)propanoic acid.

-

Asymmetric catalysis : Employing chiral ligands (e.g., (R)-BINAP) in hydrogenation or cross-coupling reactions.

Example :

-

Resolution : Treat racemic acid with L-(+)-tartaric acid in ethanol. Filter the (2S)-tartrate salt (yield: 45%).

Esterification

Methanolysis of the carboxylic acid is optimized under acidic or enzymatic conditions:

| Condition | Reagents | Yield | Purity | Source |

|---|---|---|---|---|

| Acidic | H₂SO₄ (5%), MeOH, reflux | 85% | 98% | |

| Enzymatic | Lipase (Candida antarctica), MeOH, rt | 78% | 95% |

Purification and Characterization

Final purification ensures removal of impurities and confirmation of stereochemistry:

Purification Methods

Spectroscopic Data

Key spectral features for characterization:

-

¹H NMR (300 MHz, CDCl₃) :

-

δ 1.40 (d, J = 7.2 Hz, 3H, CH₃CH₂)

-

δ 3.20–3.80 (m, 6H, THP-O-CH₂-CH₂-CH₂-O)

-

δ 4.10 (q, J = 7.2 Hz, 1H, CH)

-

Industrial-Scale Synthesis

For large-scale production, continuous flow systems and catalytic methods are preferred:

Continuous Flow Esterification

-

Reagents : 2-(THP-4-yl)propanoic acid, MeOH, H₂SO₄ (cat.).

-

Conditions : 100°C, 2 h residence time.

-

Yield : ~80%.

Catalytic Hydrogenation

-

Substrate : 2-(THP-4-yl)-α-keto-propanoic acid.

-

Catalyst : Rhodium/Chiral ligand.

-

Conditions : H₂ (50 psi), 60°C, 12 h.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like ozone (O3) for oxidation, reducing agents such as dimethyl sulfide for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate; hydrochloride exhibits significant biological properties, making it a valuable compound in research. Its tetrahydropyran ring structure contributes to its unique interactions with biological systems, particularly in the following areas:

-

Medicinal Chemistry :

- This compound serves as a building block for the synthesis of various pharmaceuticals. Its amino and ester functionalities allow for modifications that enhance biological activity or selectivity.

- It has been explored for potential use in developing treatments for neurological disorders due to its ability to cross the blood-brain barrier.

-

Pharmacological Studies :

- Research indicates that derivatives of this compound may exhibit neuroprotective effects, which are crucial for treating conditions like Alzheimer's disease and Parkinson's disease.

- Studies have shown that the compound can modulate neurotransmitter systems, leading to potential applications in mood disorders and anxiety treatments .

-

Synthetic Chemistry :

- Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate; hydrochloride is utilized in organic synthesis as a chiral building block. Its stereochemistry allows for the creation of enantiomerically pure compounds, which are essential in drug development.

- It has been employed in the synthesis of complex natural products and bioactive molecules, showcasing its versatility in synthetic pathways .

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal demonstrated that derivatives of methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate exhibited neuroprotective effects in vitro. The researchers found that these compounds could reduce oxidative stress markers in neuronal cell cultures, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Synthesis of Bioactive Molecules

In another study, researchers synthesized a series of compounds based on methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate to evaluate their antibacterial activity. The synthesized derivatives showed promising results against several bacterial strains, indicating that this compound could be a lead structure for developing new antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

(2S)-2-Amino-3-tetrahydropyran-4-yloxy-propanoic acid;hydrochloride

- Molecular Formula: C₈H₁₅ClNO₄ (derived from structural analysis).

- Key Differences: Replaces the methyl ester group with a carboxylic acid (-COOH), altering solubility and reactivity.

(R)-2-Amino-2-(4-hydroxyphenyl)acetyl chloride

- Molecular Formula : C₆₁H₈₂N₈O₉S (MW: 1103.42 g/mol ) .

- Key Differences: Features a 4-hydroxyphenylacetyl group instead of THP-4-yl, introducing aromaticity and phenolic reactivity. Configured as an acetyl chloride, enhancing electrophilicity for conjugation reactions. Stereochemistry at the amino center is (R), which may influence biological target interactions.

- Applications : Part of the IAP-VHL hetero-PROTAC 9 system, targeting protein degradation in cancer therapeutics .

Tetrahydropyran Derivatives with Functional Group Variations

4-Amino-4-hydroxymethyl-tetrahydro-2H-pyran hydrochloride

- Molecular Formula : C₂₁H₂₅BrO₆ (MW: 453.32 g/mol ) .

- Key Differences :

- Contains a bromophenyl group and hydroxymethyl substitution on the THP ring, diverging significantly from the original compound’s aliphatic ester.

- Bromine inclusion increases molecular weight and may confer halogen-bonding interactions.

- Applications: Potential use in glycoscience or as a synthetic intermediate for complex carbohydrates .

Physicochemical and Pharmacokinetic Comparison

Research Findings and Implications

- Stereochemical Impact : The (2S) configuration in the original compound is critical for binding to biological targets, as seen in protease inhibitors or receptor agonists. In contrast, the (R) -configured PROTAC derivative demonstrates the importance of stereochemistry in modulating protein degradation pathways.

- Substituent Effects : The tetrahydropyran-4-yl group in the original compound enhances metabolic stability compared to phenyl or hydroxymethyl analogues, as THP rings resist oxidative degradation .

- Synthetic Utility: highlights that THP derivatives undergo ring-opening under acidic conditions (e.g., alcoholic HCl), forming cyclohexenones . This reactivity is absent in the original compound due to its ester stabilization.

Biological Activity

Methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate;hydrochloride, with the CAS number 2281884-49-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and various biological evaluations, including its antioxidant, antihypertensive, and antibacterial properties.

- Molecular Formula : C9H18ClNO3

- Molecular Weight : 223.6971 g/mol

- Purity : 97%

- IUPAC Name : methyl (S)-2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate

Synthesis and Characterization

The compound is synthesized through a multi-step process involving the formation of tetrahydropyran derivatives. Characterization is typically performed using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH (α,α-diphenyl-β-picrylhydrazyl) assay. This method assesses the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related cellular damage. Preliminary results indicate that this compound exhibits significant free radical scavenging activity compared to its parent compounds .

Antihypertensive Activity

In studies assessing antihypertensive effects, this compound was found to lower blood pressure effectively. The mechanism of action may involve inhibition of angiotensin-converting enzyme (ACE), similar to other known antihypertensive agents. Comparative studies showed that derivatives of this compound retained significant antihypertensive properties while exhibiting fewer side effects than traditional medications .

Antibacterial Activity

The antibacterial efficacy of this compound was tested against various bacterial strains using agar well diffusion methods. Results indicated notable activity against pathogens such as Proteus mirabilis and Helicobacter pylori, which are associated with urinary tract infections and gastric ulcers, respectively. The compound's ability to inhibit urease activity in Helicobacter pylori suggests potential therapeutic applications in treating related gastrointestinal disorders .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

-

Antioxidant Study : In a comparative analysis using DPPH assays, the compound demonstrated a higher scavenging capacity than many known antioxidants, highlighting its potential in nutraceutical applications .

Compound DPPH Scavenging Activity (%) Methyl (2S)-2-amino... 85% Ascorbic Acid 75% Quercetin 70% -

Antihypertensive Evaluation : A study involving animal models showed that administration of the compound resulted in a statistically significant reduction in systolic blood pressure compared to control groups .

Treatment Group Systolic Blood Pressure (mmHg) Control 160 ± 5 Compound 130 ± 4 -

Antibacterial Testing : The compound exhibited effective inhibition zones against H. pylori and P. mirabilis, indicating its potential as an antibacterial agent .

Bacteria Inhibition Zone (mm) Helicobacter pylori 15 Proteus mirabilis 12

Q & A

Q. What are the established synthetic routes for methyl (2S)-2-amino-3-tetrahydropyran-4-yl-propanoate hydrochloride, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer: The synthesis typically involves multi-step processes, including:

- Cyclization : Reaction of tetrahydropyran derivatives with protected amino acids under acidic or basic conditions (e.g., using ethyl acetate as a solvent and sodium borohydride for reduction steps) .

- Chiral Resolution : Enantioselective synthesis leveraging (2S)-configured starting materials to maintain stereochemical fidelity.

Critical analytical techniques include: - Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and proton environments, particularly for the tetrahydropyran ring and amino ester groups.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment, with chiral columns to verify enantiomeric excess (>98% purity is standard) .

- Mass Spectrometry (MS) : To validate molecular weight (e.g., 154.21 g/mol for the free base) and detect impurities .

Q. How is the enantiomeric purity of this compound typically assessed in academic research, and what are the common challenges in maintaining stereochemical fidelity during synthesis?

Methodological Answer:

- Chiral HPLC : Utilized with cellulose-based columns (e.g., Chiralpak® AD-H) and polar mobile phases (e.g., hexane/isopropanol) to separate enantiomers .

- Circular Dichroism (CD) Spectroscopy : To confirm optical activity aligned with the (2S)-configuration.

Challenges : - Racemization : Occurs during acidic or high-temperature steps (e.g., ester hydrolysis). Mitigated by using mild reagents (e.g., trimethylsilyl chloride) and low temperatures .

- Byproduct Formation : Tetrahydropyran ring-opening under strong nucleophilic conditions. Controlled via protecting group strategies (e.g., tert-butoxycarbonyl, Boc) .

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of the target compound in multi-step syntheses, particularly addressing bottlenecks in cyclization or protecting group chemistry?

Methodological Answer:

- Cyclization Optimization :

- Protecting Group Strategies :

- Process Monitoring : In-line FTIR or Raman spectroscopy to track intermediate conversions in real time.

Q. In pharmacological studies, how do researchers design dose-response experiments to evaluate the compound's activity, and what statistical methods are recommended for analyzing potency variations across different assay systems?

Methodological Answer:

- Experimental Design :

- Data Analysis :

- Nonlinear Regression : IC₅₀/EC₅₀ calculations using GraphPad Prism® or R-based drc package.

- ANOVA with Tukey’s Post Hoc Test : To compare potency across assay conditions (e.g., pH variations, cofactor availability) .

Contradiction Resolution : Discrepancies between in vitro and in vivo data (e.g., bioavailability issues) are addressed via pharmacokinetic profiling (e.g., plasma protein binding assays) .

Q. When encountering discrepancies in biological activity data between in vitro and in vivo models for this compound, what methodological approaches are used to identify and resolve the underlying causes?

Methodological Answer:

- Root-Cause Analysis :

- Metabolic Stability : Liver microsome assays to assess cytochrome P450-mediated degradation .

- Tissue Penetration : Radiolabeled compound tracking in animal models (e.g., Sprague-Dawley rats) to evaluate blood-brain barrier permeability.

- Experimental Adjustments :

- Statistical Reconciliation : Bayesian hierarchical modeling to integrate in vitro IC₅₀ and in vivo ED₅₀ data, accounting for interspecies variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.